molecular formula C11H12N2O2 B1531374 (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098155-60-1

(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1531374
CAS No.: 2098155-60-1
M. Wt: 204.22 g/mol
InChI Key: WEZAAFMDOCXRGC-AATRIKPKSA-N
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Description

(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a pentynyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pentynyl group through alkylation reactions. The final step involves the formation of the prop-2-enoic acid moiety via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid: Similar structure with a butynyl group instead of a pentynyl group.

    (2E)-3-[1-(hex-5-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid: Contains a hexynyl group, offering different chemical properties.

Uniqueness

The uniqueness of (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid lies in its specific structural features, which confer distinct reactivity and potential biological activity. Its pentynyl group provides unique opportunities for chemical modifications and functionalization, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(E)-3-(1-pent-4-ynylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h1,5-6,8-9H,3-4,7H2,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZAAFMDOCXRGC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 6
(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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